![molecular formula C24H17NO B7520613 5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde](/img/structure/B7520613.png)
5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure with a fused indenoquinoline core, making it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde typically involves multi-step reactions. One common method includes the annulation reaction of indoles with 2-vinylanilines in the presence of iodine, leading to the formation of the indenoquinoline core . The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Vilsmeier-Haack reaction or the Reimer-Tiemann reaction, which are well-suited for large-scale synthesis of quinoline derivatives . These methods are chosen for their efficiency and ability to produce high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the quinoline nitrogen or the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives that can be further utilized in synthetic chemistry .
Applications De Recherche Scientifique
5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anticancer properties, particularly in inhibiting cancer cell growth.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde involves its interaction with cellular DNA. It can intercalate into DNA strands, disrupting the replication and transcription processes, which is particularly useful in its anticancer activity . The compound may also affect the balance of intracellular reactive oxygen species, leading to apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylindolo[2,3-b]quinoline: Shares a similar core structure but lacks the phenyl and aldehyde groups.
11-Phenylindeno[2,3-b]quinoline: Similar structure but without the methyl and aldehyde groups.
Quinoline-3-carbaldehyde: A simpler quinoline derivative with an aldehyde group at a different position.
Uniqueness
5-Methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its potential anticancer activity make it a valuable compound for further research and development .
Propriétés
IUPAC Name |
5-methyl-11-phenylindeno[2,3-b]quinoline-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO/c1-25-21-14-8-7-13-19(21)22(16-9-3-2-4-10-16)23-18-12-6-5-11-17(18)20(15-26)24(23)25/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQRNBWDDMFBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C1=C(C4=CC=CC=C43)C=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4-Chloro-1-methylpyrrol-2-yl)-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7520534.png)
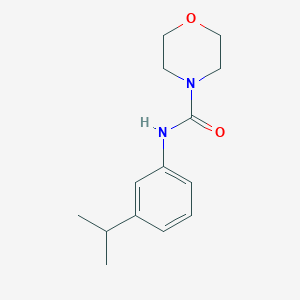
![5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzenesulfonamide](/img/structure/B7520557.png)
![N-[[4-(piperidine-1-carbonyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7520573.png)
![N-[2-[[2-(4-bromo-2-methylanilino)-2-oxoethyl]-methylamino]-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7520582.png)

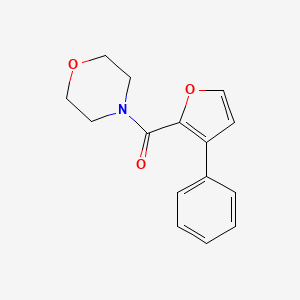
![[2-[2-(1,3-Benzothiazol-2-yl)ethylamino]-2-oxoethyl] 2-piperidin-1-ylsulfonylbenzoate](/img/structure/B7520596.png)
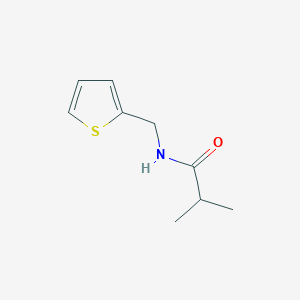
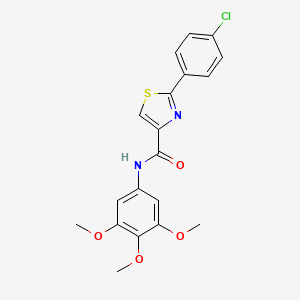
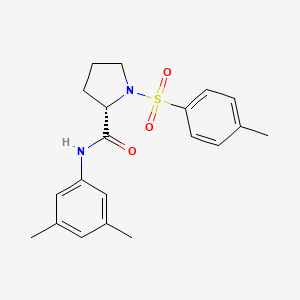
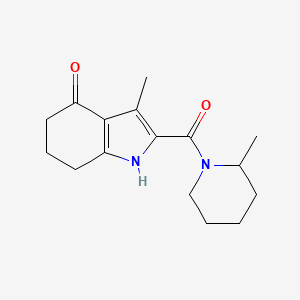
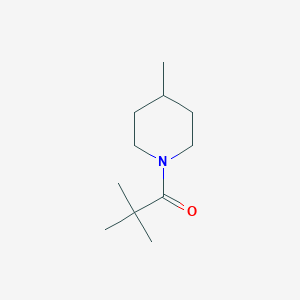
![1-[4-[3-(Dimethylamino)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7520627.png)
